Home > Products > Screening Compounds P112424 > (E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide -

(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

Catalog Number: EVT-6106653
CAS Number:
Molecular Formula: C21H15N3O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Preparation of the starting material: (5-Bromo-2-furyl)methylidenemalonodinitrile can be reacted with substituted aromatic amines to yield (5-N-arylamino-2-furyl)methylidenemalonodinitriles [].
  • Hydrolysis and reaction with malonic acid derivatives: The obtained compounds can be further hydrolyzed and reacted with malonic acid derivatives to obtain 2-cyano-3-(5-N-alkyl-N-phenylamino-2-furyl)propenoic acids [].

(5-Bromo-2-furyl)methylidenemalonodinitrile

  • Compound Description: (5-Bromo-2-furyl)methylidenemalonodinitrile serves as a versatile precursor in organic synthesis. []
  • Relevance: This compound shares the core structure of a furan ring with a methylidenemalonodinitrile substituent at the 2-position with 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide. The key structural difference lies in the substituent at the 5-position of the furan ring, where (5-Bromo-2-furyl)methylidenemalonodinitrile has a bromine atom, making it a potential precursor for further functionalization at this position to synthesize analogs of the target compound. []

(5-N-arylamino-2-furyl)methylidenemalonodinitriles (2a-2h)

  • Compound Description: This series of compounds represents a group of (5-N-arylamino-2-furyl)methylidenemalonodinitriles, synthesized by reacting (5-Bromo-2-furyl)methylidenemalonodinitrile with various aromatic amines. []
  • Relevance: These derivatives, like (5-Bromo-2-furyl)methylidenemalonodinitrile, share the core structure of a substituted furan ring with a methylidenemalonodinitrile substituent with 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide. The presence of various aromatic amines at the 5-position of the furan ring in these compounds highlights the potential for modifying this position in the target compound to explore structure-activity relationships. []

2-Cyano-3-(5-N-alkyl-N-phenylamino-2-furyl)-propenoic acid derivatives (5a-5o)

  • Compound Description: This series comprises derivatives of 2-cyano-3-(5-N-alkyl-N-phenylamino-2-furyl)-propenoic acid, synthesized via a multi-step reaction sequence involving 5-bromo-2-furancarbaldehyde and N-alkylanilines. []
  • Relevance: These compounds, like the target compound 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide, feature a furan ring substituted at the 2-position with a propenoic acid derivative bearing a cyano group. The significant structural difference lies in the presence of an N-alkyl-N-phenylamino group at the 5-position of the furan ring in these derivatives, contrasting with the 2-methoxy-5-nitrophenyl group in the target compound. This variation highlights the possibility of exploring different substituents at this position to modulate the compound's properties. []

N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides

  • Compound Description: This series explores the structure-activity relationships of benzophenone-type antimalarial agents, focusing on the acyl residue at the 2-amino group of the benzophenone core. [] The research specifically highlights the importance of the phenylacetic acid substructure substituted at its para-position for antimalarial activity. Notably, the trifluoromethyl-substituted derivative exhibited potent activity against the multi-drug-resistant Plasmodium falciparum strain Dd2 with an IC50 of 47 nM. []
  • Relevance: While structurally distinct from the target compound 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide, this series shares the common motif of a furan ring substituted with a 4-nitrophenyl group. The research conducted on this series, particularly regarding the influence of the acyl residue on antimalarial activity, can provide valuable insights into potential modifications of the target compound to explore its biological activities. []

(E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone)

  • Compound Description: Entacapone is a pharmaceutical compound used in the treatment of Parkinson's disease. It exhibits polymorphism, a phenomenon where a compound can exist in different crystal structures (polymorphs). Research on entacapone focuses on understanding its polymorphic behavior during crystallization and its implications for pharmaceutical properties. []
  • Relevance: Entacapone shares a notable structural similarity with the target compound 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide in its 2-cyano-3-aryl-acrylamide core structure. While entacapone lacks the furan ring present in the target compound, the similar core structure and the presence of a nitrophenyl group make it a relevant comparison point for understanding the physicochemical properties and potential biological activity of the target compound. []

Properties

Product Name

(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

IUPAC Name

(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H15N3O5/c1-28-19-9-7-16(24(26)27)12-18(19)20-10-8-17(29-20)11-14(13-22)21(25)23-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,25)/b14-11+

InChI Key

LOHFRFRPZZVIJL-SDNWHVSQSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.